molecular formula C7H6FNO B8392346 5-(Fluoromethyl)picolinaldehyde

5-(Fluoromethyl)picolinaldehyde

Cat. No.: B8392346
M. Wt: 139.13 g/mol
InChI Key: XXDCLDJEBGLWOD-UHFFFAOYSA-N
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Description

5-(Fluoromethyl)picolinaldehyde is a fluorinated derivative of picolinaldehyde, characterized by a fluoromethyl (-CH₂F) substituent at the 5-position of the pyridine ring and an aldehyde (-CHO) group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its structure combines the electron-withdrawing properties of fluorine with the reactivity of the aldehyde group, enabling applications in cross-coupling reactions, coordination chemistry, and bioactive molecule synthesis .

Properties

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

IUPAC Name

5-(fluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H6FNO/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4-5H,3H2

InChI Key

XXDCLDJEBGLWOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CF)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Fluoromethyl)picolinaldehyde typically involves the introduction of a fluoromethyl group into the pyridine ring. One common method is the fluorination of methylpyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure high selectivity .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorination techniques and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-(Fluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluoromethylpyridine carboxylic acids, alcohols, and various substituted derivatives .

Scientific Research Applications

5-(Fluoromethyl)picolinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Fluoromethyl)picolinaldehyde is primarily related to its ability to interact with biological molecules through its fluoromethyl and aldehyde functional groups. These interactions can lead to the inhibition of specific enzymes or the modulation of receptor activity. The compound’s fluorine atom enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Substituent Effects: Fluoromethyl vs. Trifluoromethyl

A key comparison lies in the 5-(Trifluoromethyl)picolinaldehyde (CAS 31224-82-5, MFCD07375388).

  • Molecular Formula: C₇H₄F₃NO (vs. C₇H₆FNO for 5-(fluoromethyl)picolinaldehyde).
  • Substituent Properties : The trifluoromethyl (-CF₃) group is more electronegative and sterically bulky than fluoromethyl (-CH₂F), leading to:
    • Lower Log S (Solubility) : -2.26 for trifluoromethyl vs. estimated -1.8 for fluoromethyl (due to increased hydrophobicity).
    • Higher Boiling Point : Trifluoromethyl derivatives generally exhibit higher boiling points due to stronger intermolecular interactions .
  • Biological Activity : The trifluoromethyl analog shows reduced BBB permeability (0.95 vs. estimated 1.2 for fluoromethyl), likely due to increased molecular weight (175.11 vs. 139.12 g/mol) .

Functional Group Variations: Aldehyde vs. Carboxylic Acid

5-Fluoro-3-methylpicolinic acid (CAS 1256808-59-9) highlights the impact of replacing the aldehyde with a carboxylic acid (-COOH):

  • Reactivity : The carboxylic acid enables metal coordination (e.g., in metallohelices) but lacks the aldehyde’s versatility in condensation reactions (e.g., hydrazone formation) .
  • Solubility : Higher aqueous solubility (Log S ~ -1.2) compared to aldehydes due to ionizable -COOH group .

Heterocyclic Modifications: Pyridinyloxy Substituents

5-(3-Pyridinyloxy)picolinaldehyde (synthesized in ) introduces a pyridinyloxy group:

  • Synthesis : Achieved via nucleophilic substitution using bromomethylpyridine, contrasting with fluoromethylation methods requiring specialized fluorinating agents .
  • ¹H NMR Shifts : The aldehyde proton resonates at δ 10.00 ppm, similar to this compound (δ ~9.8–10.2 ppm), but pyridinyloxy substituents cause distinct aromatic proton splitting .

Electronic and Coordination Properties

Tetrathiafulvalene (TTF)-functionalized picolinaldehydes () demonstrate how electron-rich substituents alter redox behavior:

  • Applications : TTF derivatives exhibit enhanced electron-donating capacity, useful in anion sensing and conductive materials, whereas fluoromethyl groups prioritize electronic withdrawal for stability in medicinal chemistry .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Substituent Molecular Weight (g/mol) Log S TPSA (Ų) Key Applications
This compound C₇H₆FNO -CH₂F 139.12 ~-1.8 33.5 Pharmaceutical intermediates
5-(Trifluoromethyl)picolinaldehyde C₇H₄F₃NO -CF₃ 175.11 -2.26 33.5 Fluorinated materials
5-(3-Pyridinyloxy)picolinaldehyde C₁₁H₈N₂O₂ -O-(3-Pyridinyl) 200.20 -2.1 58.7 Coordination chemistry
5-Fluoro-3-methylpicolinic acid C₇H₆FNO₂ -COOH, -CH₃ 155.13 -1.2 63.3 Metal-organic frameworks

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